molecular formula C9H12N2O2 B1454980 Methyl (2,4-diaminophenyl)acetate CAS No. 643081-99-6

Methyl (2,4-diaminophenyl)acetate

Cat. No. B1454980
Key on ui cas rn: 643081-99-6
M. Wt: 180.2 g/mol
InChI Key: WGFWHNUTXPYEJO-UHFFFAOYSA-N
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Patent
US08673177B2

Procedure details

The obtained 2,4-dinitrophenylacetic acid methyl ester (2.28 g) was added into tetrahydrofuran (50 ml), and was dissolved by stirring at room temperature. Sodium borohydride (0.76 g, 0.02 mole) and aluminum trichloride (1.33 g, 0.01 mole) were then added, and reaction was conducted for 2 hours at room temperature. After the reaction, water (10 ml) was added to completely react with the remaining reductant. Solvent was removed by distilling under a reduced pressure to obtain 2,4-diaminophenylacetic acid methyl ester (1.73 g, yield: 90%).
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[N+:14]([O-])=O.O1CCCC1.[BH4-].[Na+].[Cl-].[Cl-].[Cl-].[Al+3]>O>[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[NH2:14] |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.33 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
reaction
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to completely react with the remaining reductant
CUSTOM
Type
CUSTOM
Details
Solvent was removed
DISTILLATION
Type
DISTILLATION
Details
by distilling under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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